molecular formula C18H29BrClNO B1439880 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219979-60-8

4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1439880
M. Wt: 390.8 g/mol
InChI Key: XWWWFHONCTWHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C18H29BrClNO . It is also known as MPBP.


Molecular Structure Analysis

The molecular weight of 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is 390.79 . Unfortunately, the specific details about its molecular structure are not available in the search results.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

  • A study has identified compounds, including variants of piperidine hydrochlorides, which display significant cytotoxicity towards various cells, indicating their potential as novel classes of cytotoxic agents and anticancer drugs (Dimmock et al., 1998).

Radiolabeled Probes for Receptor Studies

  • Piperidine derivatives, including halogenated 4-(phenoxymethyl)piperidines, have been synthesized and evaluated as potential ligands for sigma receptors. These studies indicate their usefulness as probes for in vivo tomographic studies of sigma receptors (Waterhouse et al., 1997).

Stereoselective Synthesis

  • Research has been conducted on the stereoselective synthesis of cis-3,4-disubstituted piperidines, including the preparation of various piperidines with potential applications in medicinal chemistry (Mollet et al., 2011).

Anti-acetylcholinesterase Activity

  • A series of piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, indicating their potential use in treating conditions like dementia (Sugimoto et al., 1990).

Spectral Characterization of Related Substances

  • Studies involving the spectral characterization of related substances, including piperidine derivatives, have been conducted to understand their properties and potential applications (Jayachandra et al., 2018).

Synthesis Techniques and Characterization

  • Research on the synthesis of various piperidine derivatives, including 4-chloropiperidine hydrochloride, has been conducted to explore their properties and potential applications in different scientific fields (Zhang Guan-you, 2010).

Anticancer and Antibacterial Agents

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents (Rehman et al., 2018).

properties

IUPAC Name

4-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrNO.ClH/c1-4-18(2,3)15-5-6-17(16(19)13-15)21-12-9-14-7-10-20-11-8-14;/h5-6,13-14,20H,4,7-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWWFHONCTWHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 3
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 5
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.